3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine
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Overview
Description
3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine is a heterocyclic compound that features a fused pyridine and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 6-aminopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[4,3-d]pyrimidine-6-carboxylic acid, while reduction may produce pyrido[4,3-d]pyrimidine-6-methanol.
Scientific Research Applications
3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrido[3,4-d]pyrimidine: Known for its potential as a kinase inhibitor.
Pyrido[3,2-d]pyrimidine: Studied for its anticancer properties.
Uniqueness
3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine is unique due to its specific substitution pattern and the presence of a carbonyl group at the 6-position. This structural feature allows for unique interactions with biological targets, potentially leading to distinct biological activities compared to other pyridopyrimidine derivatives.
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-13(10-2-1-4-14-6-10)17-5-3-12-11(8-17)7-15-9-16-12/h1-2,4,6-7,9H,3,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPXFAHSMGMMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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